molecular formula C20H15ClN4O3 B2825124 1-(4-Chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 912622-29-8

1-(4-Chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2825124
CAS RN: 912622-29-8
M. Wt: 394.82
InChI Key: JMBHEPXVEZQRIO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C20H15ClN4O3 and its molecular weight is 394.82. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Similar compounds have been found to interact with dopamine receptors, particularly the d4 dopamine receptor . These receptors play a crucial role in the brain’s reward system and are involved in mood, attention, and movement.

Pharmacokinetics

Its solubility in dmso suggests that it may be well-absorbed and distributed in the body . The compound’s metabolism and excretion would likely depend on its chemical structure and the specific enzymes present in the body.

properties

IUPAC Name

1-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O3/c1-28-16-8-2-13(3-9-16)18(26)11-24-12-22-19-17(20(24)27)10-23-25(19)15-6-4-14(21)5-7-15/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBHEPXVEZQRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one

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